3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)
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Overview
Description
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) is a complex organic compound with the molecular formula C51H36N2. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) typically involves multiple steps, starting with the preparation of 9,9-dimethylfluorene. One common method involves the reaction of fluorene with dimethyl carbonate under alkaline conditions . The resulting 9,9-dimethylfluorene is then subjected to further reactions to introduce the carbazole groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and fluorescence studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The compound can interact with light and other electromagnetic radiation, leading to the emission of light in OLED applications. This process involves the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
2,7-Dibromo-9,9-dimethylfluorene: Another related compound used in the synthesis of polyelectrolytes.
Uniqueness
What sets 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) apart is its dual functionality, combining the properties of both fluorene and carbazole. This unique combination enhances its photophysical properties, making it particularly valuable in OLED technology .
Properties
Molecular Formula |
C51H36N2 |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
3-[9,9-dimethyl-7-(9-phenylcarbazol-3-yl)fluoren-2-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C51H36N2/c1-51(2)45-31-35(33-23-27-49-43(29-33)41-17-9-11-19-47(41)52(49)37-13-5-3-6-14-37)21-25-39(45)40-26-22-36(32-46(40)51)34-24-28-50-44(30-34)42-18-10-12-20-48(42)53(50)38-15-7-4-8-16-38/h3-32H,1-2H3 |
InChI Key |
DJWGAIFXUZSFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C |
Origin of Product |
United States |
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